

# A Technical Guide to the Production of Lomofungin by Streptomyces lomondensis

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## Compound of Interest

Compound Name: Lomofungin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of the phenazine antibiotic **Lomofungin** by *Streptomyces lomondensis*. It covers the genetic basis of production, detailed experimental protocols, and the regulatory networks that govern its synthesis. This document is intended to serve as a comprehensive resource for researchers in natural product discovery, microbial genetics, and drug development.

## Introduction to Lomofungin

**Lomofungin** is a broad-spectrum antibiotic produced by the soil bacterium *Streptomyces lomondensis*. First reported in 1969, it exhibits activity against Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. Its mode of action involves the inhibition of nucleic acid and protein synthesis. The chemical formula for **Lomofungin** is  $C_{15}H_{10}N_2O_6$ , and its IUPAC name is methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate. Despite its potent antimicrobial properties, the therapeutic application of **Lomofungin** has been hampered by low production titers in its native host. Recent advances in genomics and synthetic biology have renewed interest in understanding and engineering its biosynthetic pathway to improve yields and generate novel analogs.

## The Lomofungin Biosynthetic Pathway

The biosynthesis of **Lomofungin** originates from the shikimic acid pathway, a common route for the production of aromatic compounds in bacteria. The core phenazine structure is

assembled from chorismic acid. In *Streptomyces lomondensis* S015, a dedicated gene cluster spanning approximately 23 open reading frames (ORFs) orchestrates the entire biosynthetic process.

The proposed pathway begins with the synthesis of the key intermediate, phenazine-1,6-dicarboxylic acid (PDC), by a set of core phenazine biosynthesis enzymes. This is followed by a series of tailoring reactions, including oxidation, methylation, and hydroxylation, to yield the final **Lomofungin** molecule. A critical final step is the hydroxylation at the C-7 position, catalyzed by the flavin-dependent monooxygenase, Lomo10.



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Proposed biosynthetic pathway of **Lomofungin**.

## The Lomofungin Biosynthesis Gene Cluster

Whole-genome sequencing of *Streptomyces lomondensis* S015 has identified a contiguous gene cluster responsible for **Lomofungin** biosynthesis. This cluster contains genes for the core phenazine synthesis, tailoring enzymes, regulators, and transport proteins. The functions of some of these genes have been experimentally verified or predicted based on homology.

| Gene(s)           | Putative Function                                  | Notes  |
|-------------------|--|--|
| Core Biosynthesis |  |  |
| lphzGFEDCB        | Synthesis of phenazine-1,6-dicarboxylic acid (PDC) | Homologous to the phz gene cluster in other phenazine-producing bacteria.                  |
| Tailoring Enzymes |  |  |
| lomo9             | Acyl-CoA dehydrogenase family protein              | Potentially involved in side-chain modifications.  |
| lomo10            | Flavin-dependent monooxygenase                     | Catalyzes the final hydroxylation at the C-7 position to form Lomofungin.                  |
| lomo11            | Methyltransferase                                  | Likely involved in the methylation steps of the pathway.                                   |
| lomo14            | NAD(P)H-dependent oxidoreductase                   | Gene deletion studies have shown this gene to be nonessential for Lomofungin biosynthesis. |
| Regulation        |  |  |
| lomo12, lomo17    | Transcriptional regulators (AsnC family)           | May be involved in the pathway-specific regulation of the gene cluster.                    |
| Transport         |  |  |
| lomo19, lomo20    | ABC transporter components                         | Potentially involved in the export of Lomofungin or its intermediates.                     |
| Other             |  |  |
| lomo1-8           | Shikimate pathway enzymes                          | Provide the precursors for the phenazine core structure.                                   |

## Quantitative Data on Lomofungin Production

Efforts to improve **Lomofungin** production have focused on both fermentation optimization and genetic engineering. While absolute production titers are often low in wild-type strains, genetic modifications have shown promise in enhancing yields.

| Strain/Condition                              | Fold Change in Lomofungin Production | Reference |
|---|--------------------------------------|-----------|
| Overexpression of afsR global regulatory gene | 2.5-fold increase                    |           |

Note: Specific quantitative data on **Lomofungin** yield (e.g., in mg/L) is not consistently reported in the available literature.

## Experimental Protocols

### Cultivation of *Streptomyces lomondensis* for Lomofungin Production

This protocol is adapted from the original discovery and subsequent fermentation studies.

Seed Culture Medium:

- Glucose monohydrate: 25 g/L
- Pharmamedia (cottonseed flour): 25 g/L
- pH: 7.2 (adjust before sterilization)

Fermentation Medium:

- Glucose monohydrate: 20 g/L
- Cottonseed meal: 20 g/L
- Dextrin: 20 g/L

- $(\text{NH}_4)_2\text{SO}_4$ : 1 g/L
- $\text{CaCO}_3$ : 4 g/L
- Tap water to 1 L
- pH: 7.2 (adjust before sterilization)

#### Protocol:

- Inoculate the seed culture medium with spores or a mycelial suspension of *S. lomondensis*.
- Incubate at 28°C for 72 hours with shaking (250 rpm).
- Inoculate the fermentation medium with 5% (v/v) of the seed culture.
- Incubate the fermentation culture at 28°C for 7-10 days with shaking (250 rpm).
- Monitor **Lomofungin** production periodically by HPLC analysis of the culture broth extract.

## HPLC Analysis of Lomofungin

This protocol is based on published methods for the analysis of phenazine compounds.

#### Sample Preparation:

- Centrifuge the fermentation broth to separate the mycelium and supernatant.
- Extract the supernatant and/or the mycelium with an equal volume of ethyl acetate.
- Evaporate the ethyl acetate extract to dryness under reduced pressure.
- Redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

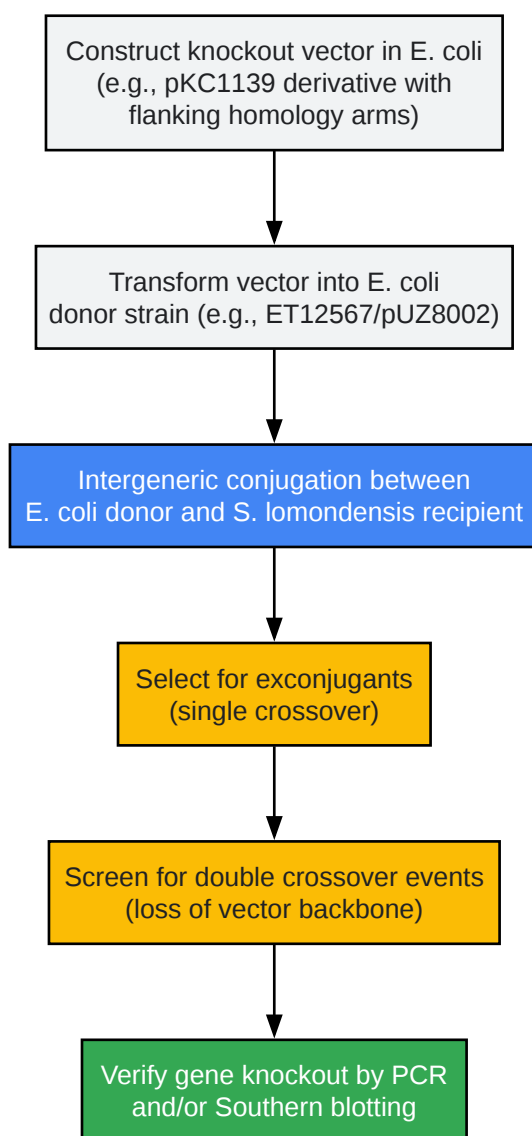
#### HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu\text{m}$ ).

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used for phenazine separation. A typical starting point is a linear gradient from 10% to 90% acetonitrile over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV-Vis detector at a wavelength of 254 nm or 365 nm.
- Retention Time: Under specific, non-disclosed conditions, **Lomofungin** has been reported to have a retention time of approximately 17.3 minutes.

## Gene Knockout in *Streptomyces lomondensis* via Intergeneric Conjugation

This protocol outlines a general workflow for creating gene deletions in *Streptomyces* using an *E. coli* donor strain.



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Workflow for gene knockout in *S. lomondensis*.

#### Protocol Outline:

- Construct the Knockout Vector: Clone the upstream and downstream flanking regions of the target gene into a temperature-sensitive *E. coli*-*Streptomyces* shuttle vector (e.g., pKC1139) containing a selectable marker (e.g., apramycin resistance).
- Transform Donor *E. coli*: Introduce the knockout vector into a methylation-deficient *E. coli* donor strain, such as ET12567 containing the helper plasmid pUZ8002.

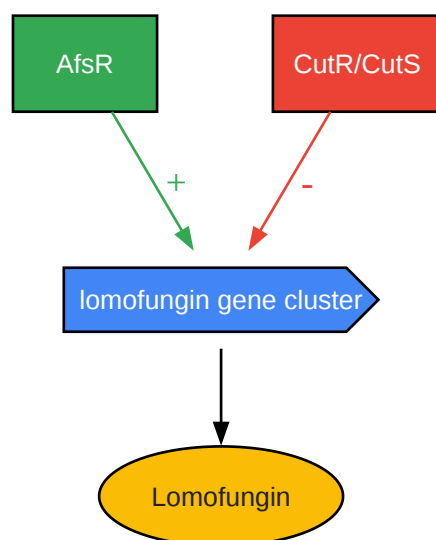
- **Conjugation:** Mix the *E. coli* donor cells with *S. lomodensis* spores or mycelia on a suitable agar medium (e.g., MS agar) and incubate to allow for plasmid transfer.
- **Selection of Single Crossovers:** Overlay the conjugation plate with an antibiotic to select for *S. lomodensis* exconjugants that have integrated the vector into their chromosome via a single homologous recombination event.
- **Selection of Double Crossovers:** Subculture the single crossover mutants on a non-selective medium and then screen for colonies that have lost the vector backbone through a second recombination event, resulting in the deletion of the target gene. This is often done by replica plating to identify colonies that have lost the vector's resistance marker.
- **Verification:** Confirm the gene deletion in the putative double crossover mutants by PCR analysis using primers flanking the deleted region and/or by Southern blot analysis.

## Regulatory Network of Lomofungin Biosynthesis

The production of secondary metabolites in *Streptomyces* is tightly controlled by a complex hierarchy of regulatory proteins. While the complete regulatory network for **Lomofungin** is not fully elucidated, several key players have been identified.

- **afsR:** A global regulatory gene that, when overexpressed, leads to a significant increase in **Lomofungin** production. AfsR is a well-known pleiotropic regulator in *Streptomyces*, influencing the production of multiple antibiotics.
- **cutR/cutS:** A two-component system that has been shown to negatively regulate the biosynthesis of other polyketide antibiotics in *Streptomyces*. It is proposed to also play a repressive role in **Lomofungin** production.





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Known regulatory inputs on the **Lomofungin** gene cluster.

## Conclusion and Future Perspectives

*Streptomyces lomondensis* remains a valuable source for the production of the potent antibiotic **Lomofungin**. This guide has synthesized the current understanding of its biosynthesis, from the genetic blueprint to practical experimental protocols. While significant progress has been made in identifying the biosynthetic gene cluster and key enzymes, further research is needed to fully elucidate the function of all tailoring enzymes and the intricate regulatory networks. The application of modern synthetic biology tools, including CRISPR-Cas9-based genome editing and heterologous expression in optimized host strains, holds great promise for overcoming the challenge of low production titers and for the rational design of novel phenazine derivatives with improved therapeutic properties. The detailed methodologies and data presented herein provide a solid foundation for these future endeavors.

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